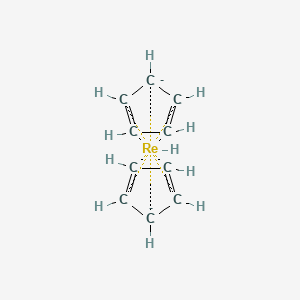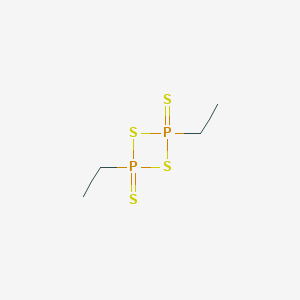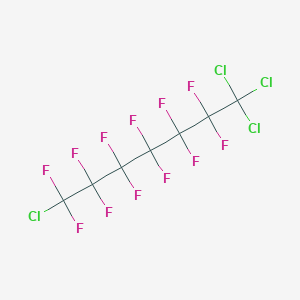
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane is a chemical compound with the molecular formula C₇Cl₄F₁₂ and a molecular weight of 453.868 g/mol . This compound is characterized by its high fluorine and chlorine content, making it a member of the class of perfluorinated compounds. These compounds are known for their stability and resistance to degradation, which makes them useful in various industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane typically involves the reaction of tetrachloromethane (carbon tetrachloride) with tetrafluoroethylene . The reaction conditions often require high temperatures and pressures to facilitate the formation of the desired product. The industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the carbon-fluorine bonds.
Addition Reactions: The compound can participate in addition reactions, particularly with unsaturated compounds.
Common reagents used in these reactions include strong bases for nucleophilic substitution and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology and Medicine: The compound’s stability and resistance to degradation make it useful in the development of pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of 1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane involves its interaction with molecular targets through its halogen atoms. The compound can form strong bonds with various substrates, influencing their chemical properties. The pathways involved include halogen bonding and van der Waals interactions , which contribute to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane can be compared with other perfluorinated compounds such as:
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
These compounds share similar properties such as high fluorine content and chemical stability. this compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and application potential.
Eigenschaften
CAS-Nummer |
1550-21-6 |
|---|---|
Molekularformel |
C7Cl4F12 |
Molekulargewicht |
453.9 g/mol |
IUPAC-Name |
1,1,1,7-tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane |
InChI |
InChI=1S/C7Cl4F12/c8-6(9,10)4(18,19)2(14,15)1(12,13)3(16,17)5(20,21)7(11,22)23 |
InChI-Schlüssel |
UWNCPGUOJVBEEG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(C(Cl)(Cl)Cl)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
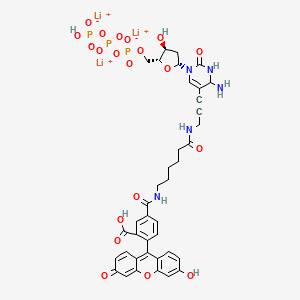
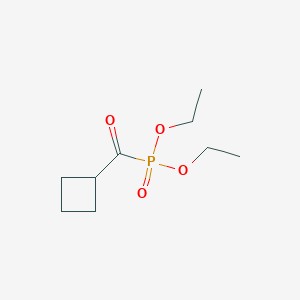
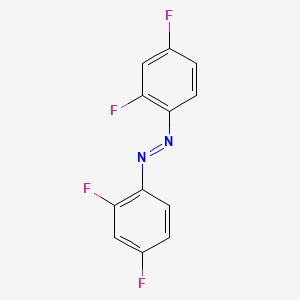
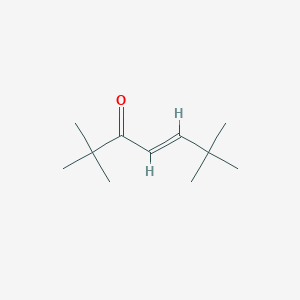
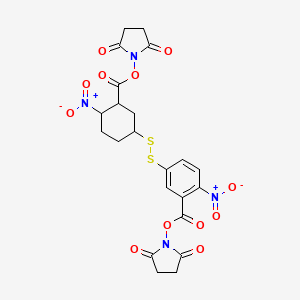
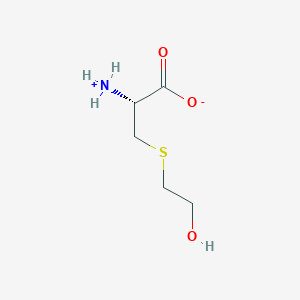
![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
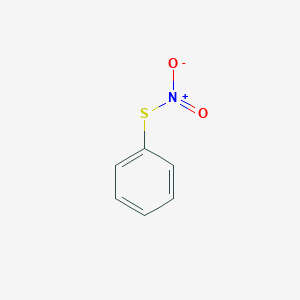
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
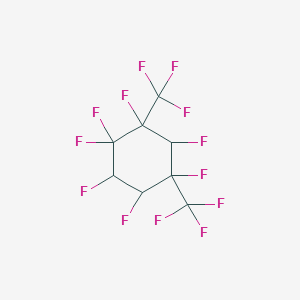
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
